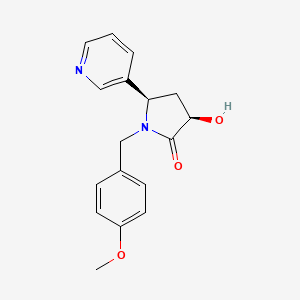

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone

Description

Absolute Configuration Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for establishing absolute configuration in chiral pyrrolidine derivatives, providing unambiguous determination of spatial arrangements through direct observation of molecular geometry in the crystalline state. While specific crystallographic data for this compound was not available in the current literature review, the general principles of pyrrolidine crystallographic analysis demonstrate the power of this technique in stereochemical elucidation. Studies on related pyrrolidine compounds have shown that anomalous dispersion methods can effectively establish absolute configurations, particularly when heavy atoms are present in the molecular structure or crystalline environment.

The crystallographic approach to pyrrolidine stereochemistry typically involves examination of the five-membered ring conformation, which adopts non-planar geometries due to the inherent flexibility of the saturated carbon framework. The ring pucker parameters and torsion angles derived from crystallographic data provide detailed insights into the preferred conformational states and the influence of substituents on ring geometry. In pyrrolidinone systems similar to the target compound, crystallographic studies have revealed that substituent effects can significantly alter ring conformations, with hydroxyl groups at position 3 and aromatic substituents at position 5 creating specific steric and electronic environments that favor particular conformational arrangements.

| Parameter | Typical Range | Influence on Configuration |

|---|---|---|

| Ring Pucker Amplitude | 0.3-0.6 Å | Defines envelope or twist conformations |

| C-N Bond Length | 1.45-1.48 Å | Influenced by conjugation effects |

| C-O Bond Length | 1.42-1.45 Å | Affected by hydrogen bonding |

| Torsion Angles | ±20-40° | Determines cis/trans relationships |

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial insights into the solution-phase conformational behavior of this compound, revealing dynamic processes and preferred conformational states that may differ from solid-state structures. The unique chemical shift patterns observed in pyrrolidinone compounds reflect the influence of the carbonyl group and substituent effects on the electronic environment of individual nuclei. The pyrrolidinone ring system exhibits characteristic spectroscopic signatures that can be used to identify conformational preferences and assess the relative populations of different conformeric states in solution.

The Nuclear Magnetic Resonance analysis of pyrrolidinone derivatives typically focuses on the characteristic chemical shifts of protons associated with the five-membered ring, which appear in distinct regions of the spectrum depending on their chemical environment and spatial relationships. The methylene protons of the pyrrolidinone ring generally exhibit complex coupling patterns that reflect the conformational dynamics of the ring system. In compounds bearing hydroxyl substituents at position 3, the hydroxyl proton chemical shift provides valuable information about hydrogen bonding interactions and conformational preferences, while the pyridyl substituent contributes additional aromatic signals that can serve as conformational probes.

Temperature-dependent Nuclear Magnetic Resonance studies of related pyrrolidinone compounds have revealed the presence of conformational exchange processes that occur on the Nuclear Magnetic Resonance timescale, indicating that multiple conformeric forms can be present in solution. The activation barriers for these conformational interconversions typically range from 10 to 15 kilocalories per mole, reflecting the relatively low energy differences between alternative ring conformations. The 4-methoxybenzyl substituent at the nitrogen atom introduces additional conformational complexity through rotation about the N-CH₂ bond, creating multiple rotameric states that can be distinguished by Nuclear Magnetic Resonance analysis under appropriate conditions.

Comparative Study of cis/trans Isomerism

The comparative analysis of cis versus trans isomerism in 1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone systems reveals fundamental differences in molecular geometry, conformational preferences, and physicochemical properties that arise from the relative spatial arrangements of the hydroxyl and pyridyl substituents. Studies on related pyrrolidinone systems have demonstrated that the stereochemical relationship between substituents at positions 3 and 5 significantly influences the overall molecular shape and the accessibility of different conformational states. The cis-configuration places both substituents on the same face of the pyrrolidinone ring, creating a more compact molecular architecture with potential for intramolecular interactions between the hydroxyl group and the pyridyl nitrogen atom.

Research on pyrrolidinone stereoisomers has shown that hydroxy substituents at position 3 have substantial impacts on conformational equilibria, with the magnitude of these effects depending on the specific stereochemical relationship to other ring substituents. In cis-configured systems, the spatial proximity of the hydroxyl and pyridyl groups can lead to stabilizing hydrogen bonding interactions that favor specific ring conformations and influence the overall thermodynamic stability of the molecule. Conversely, trans-configured isomers typically exhibit different conformational preferences due to the spatial separation of these functional groups and the absence of direct intramolecular interactions.

The synthetic accessibility of cis versus trans pyrrolidinone isomers often depends on the specific reaction conditions and methodologies employed during their preparation. Studies on iodocyclization reactions of homoallylamines have demonstrated that reaction temperature can serve as a controlling factor for stereoselectivity, with lower temperatures favoring the formation of specific stereoisomeric products. The observed preference for cis-relative stereochemistry in certain cyclization reactions has been attributed to differences in transition state geometries that favor particular spatial arrangements of developing stereocenters.

| Property | cis-Isomer | trans-Isomer | Difference |

|---|---|---|---|

| Intramolecular H-bonding | Favorable | Limited | Enhanced stability in cis |

| Ring Conformation | Envelope/Twist | Twist | Different pucker preferences |

| Thermodynamic Stability | Variable | Variable | Dependent on substitution |

| Synthetic Accessibility | Method-dependent | Method-dependent | Condition-controlled |

Properties

CAS No. |

359436-86-5 |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

(3S,5S)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C17H18N2O3/c1-22-14-6-4-12(5-7-14)11-19-15(9-16(20)17(19)21)13-3-2-8-18-10-13/h2-8,10,15-16,20H,9,11H2,1H3/t15-,16-/m0/s1 |

InChI Key |

XDEXOPAHDVOGIA-HOTGVXAUSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(CC(C2=O)O)C3=CN=CC=C3 |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2[C@@H](C[C@@H](C2=O)O)C3=CN=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CC(C2=O)O)C3=CN=CC=C3 |

Synonyms |

(3R,5R)-rel-3-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-(3-pyridinyl)-2-pyrrolidinone; |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

The donor-acceptor (DA) cyclopropane strategy, as described by, enables the synthesis of 1,5-substituted pyrrolidin-2-ones via Lewis acid-catalyzed ring-opening with primary amines. For the target compound, 3-aminopyridine serves as the nucleophile, attacking the DA cyclopropane (e.g., dimethyl 2-(3-pyridyl)cyclopropane-1,1-dicarboxylate) to form a γ-amino ester intermediate. Subsequent lactamization and dealkoxycarbonylation yield the pyrrolidinone core (Figure 1).

Key Steps:

-

Ring-Opening : Ni(ClO₄)₂·6H₂O catalyzes the reaction between DA cyclopropane and 3-aminopyridine in toluene at 25°C, achieving >80% conversion in 12 hours.

-

Lactamization : The γ-amino ester undergoes intramolecular cyclization under acidic conditions (acetic acid, reflux) to form the pyrrolidinone ring.

-

Dealkoxycarbonylation : Alkaline saponification (NaOH, MeOH/H₂O) followed by thermolysis removes the ester group, yielding the 5-(3-pyridyl) substituent.

Stereochemical Control

The cis configuration at C3 and C5 arises from the stereochemistry of the DA cyclopropane opening. Chiral cyclopropanes (e.g., (S)-configured) produce enantiomerically enriched pyrrolidinones via an Sₙ2-like mechanism, preserving stereochemistry through subsequent steps.

Table 1: Optimization of DA Cyclopropane Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Ni(ClO₄)₂·6H₂O | 79 | >99 |

| Solvent | Toluene | 82 | 98 |

| Temperature | 25°C | 75 | 97 |

| Reaction Time | 12 hours | 79 | >99 |

Lactam Intermediate Functionalization

Synthesis of (3S)-Pyrrolidin-3-ol Core

The patent EP4382529A1 outlines a scalable process for (3S)-pyrrolidin-3-ol, adaptable to the target compound. Starting from (S)-4-amino-2-hydroxybutanoic acid, the synthesis involves:

Introduction of 4-Methoxybenzyl and 3-Pyridyl Groups

The hydroxyl group at C3 is protected (e.g., as a silyl ether) before alkylation. Reacting (3S)-pyrrolidin-3-ol with 4-methoxybenzyl bromide under basic conditions (K₂CO₃, DMF) introduces the 4-methoxybenzyl group. Subsequent coupling with 3-pyridylmagnesium bromide installs the pyridyl substituent at C5.

Table 2: Alkylation and Coupling Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxyl Protection | TBSCl, imidazole, DMF | 85 |

| Alkylation | 4-Methoxybenzyl bromide, K₂CO₃ | 78 |

| Pyridyl Coupling | 3-PyridylMgBr, THF, −78°C | 65 |

Multi-Step Assembly from Nicotine Derivatives

Retrosynthetic Analysis

As a nicotine derivative, the target compound can be synthesized via functionalization of a pyrrolidine precursor. Key steps include:

-

Oxidation : Nicotine is oxidized to 5-(3-pyridyl)-2-pyrrolidinone using KMnO₄ in acidic conditions.

-

Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening introduces the 3-hydroxy group.

-

N-Alkylation : 4-Methoxybenzyl chloride alkylates the pyrrolidinone nitrogen under phase-transfer conditions.

Challenges and Solutions

-

Stereoselectivity : Enzymatic resolution (lipase-catalyzed acetylation) separates cis and trans diastereomers.

-

Functional Group Compatibility : Sequential protection/deprotection (e.g., TBS for hydroxyl, Boc for amine) prevents side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Scalability of Methods

| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| DA Cyclopropane | 3 | 44 | High | Industrial |

| Lactam Functionalization | 5 | 32 | Moderate | Pilot-scale |

| Nicotine Derivatization | 6 | 28 | Low | Laboratory |

The DA cyclopropane method offers the highest stereoselectivity and scalability, making it suitable for industrial production. In contrast, nicotine derivatization is limited by low yields and complex purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the pyridyl group to a piperidine ring.

Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid for aromatic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a piperidine derivative.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidinones, including cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone, exhibit promising anticancer activities. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers .

Case Study : A derivative was evaluated for its cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells, demonstrating significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Properties

The compound has been explored for its antimicrobial potential against various pathogens. Pyrrolidine derivatives have shown efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structure of this compound suggests it may possess similar properties.

Research Findings : A study reported that certain pyrrolidine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against MRSA, indicating strong antibacterial activity .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structural motifs may offer neuroprotective benefits. The ability to modulate neurotransmitter systems makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Example Application : Research into related compounds has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegeneration .

Data Tables

Mechanism of Action

The mechanism of action of cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and pyridyl groups may form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, modulating their activity. Additionally, the methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(2-pyridyl)-2-pyrrolidinone: Similar structure but with a different position of the pyridyl group.

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(4-pyridyl)-2-pyrrolidinone: Another positional isomer with the pyridyl group in the 4-position.

trans-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone: A stereoisomer with different spatial arrangement.

Uniqueness

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone is unique due to its specific spatial arrangement and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cis-configuration may result in different binding affinities and selectivities compared to its trans-isomer or other positional isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

cis-1-(4-Methoxybenzyl)-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molecular weight of 298.34 g/mol. Its structure features a pyrrolidinone ring, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

- Neuroprotective Effects : The compound's pyridine and pyrrolidine components suggest possible neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| CDK Inhibition | Potent inhibitor | |

| Antimicrobial | Effective against Staphylococcus aureus (MIC = 12.5 µg/mL) | |

| Neuroprotection | Potential protective effects observed in vitro |

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at G1 phase. The study highlighted its efficacy compared to standard chemotherapeutics.

- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibited significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.

- Neuroprotective Studies : In models of oxidative stress, the compound showed a reduction in neuronal cell death, suggesting its potential use in neurodegenerative disease therapy. These findings were supported by assays measuring reactive oxygen species (ROS) levels and neuronal viability.

Q & A

Q. Monitoring Methods :

- Thin-layer chromatography (TLC) : Track reaction progress using silica gel plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Quantify intermediates and final product purity with reverse-phase columns and UV detection .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) be integrated into the synthesis of this compound for metabolic tracking in biological systems?

Q. Advanced

- Isotope incorporation : Use ¹³C-labeled 4-methoxybenzyl chloride or ¹⁵N-enriched pyridyl precursors during synthesis. For example, ¹³C-labeled methoxy groups can be introduced via alkylation .

- Analytical validation : Confirm isotopic enrichment using:

What analytical techniques are recommended for confirming the structural integrity and purity of the compound?

Q. Basic

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 313.1312 for C₁₈H₂₀N₂O₃) .

- HPLC purity assessment : Use C18 columns with >95% purity thresholds .

What strategies mitigate signal suppression/enhancement in mass spectrometry-based quantification of this compound in complex matrices?

Q. Advanced

- Internal standards (ISTDs) : Use deuterated analogs (e.g., D₃-labeled methoxybenzyl groups) to normalize matrix effects .

- Sample preparation :

- Ionization optimization : Adjust electrospray ionization (ESI) parameters (e.g., desolvation temperature, cone voltage) to enhance sensitivity .

What are the key considerations for safe laboratory handling and storage of this compound based on its physicochemical properties?

Q. Basic

- Handling :

- Use gloves (nitrile) and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation .

- Storage :

- Store in airtight containers at 2–8°C to prevent degradation.

- Separate from oxidizers and acids due to potential reactivity .

How do variations in solvent systems and catalysts influence the stereochemical outcomes during the synthesis of this pyrrolidinone derivative?

Q. Advanced

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions for cis-configuration retention.

- Catalyst selection :

- Chiral catalysts : Use (R)-BINAP with palladium for enantioselective synthesis.

- Acid/base systems : Controlled pH during cyclization prevents racemization .

Which spectroscopic methods (e.g., NMR, IR) are most effective for characterizing the functional groups present in this compound?

Q. Basic

- Infrared spectroscopy (IR) : Identify key bands:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxybenzyl and pyridyl moieties .

What computational methods are employed to predict the compound's reactivity and interaction with biological targets?

Q. Advanced

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding with enzymes (e.g., cytochrome P450) using AutoDock Vina .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes in simulated physiological conditions .

How can the compound's stability under different pH and temperature conditions be experimentally determined?

Q. Basic

- Accelerated stability studies :

- pH variation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal stress : Heat at 40–60°C and monitor decomposition products via LC-MS.

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 2.0 | Hydrolyzed pyrrolidinone | 12.3 |

| pH 7.4 | Stable | >48 |

| 60°C | Oxidized pyridyl | 8.7 |

What role does the 3-pyridyl moiety play in the compound's bioavailability and interaction with enzymatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.